Cas no 1803595-34-7 (4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride)

4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound featuring a thiazole core substituted with a 4-chlorophenoxymethyl group and an amine functionality. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research applications. The presence of the chlorophenoxy moiety may contribute to bioactivity, particularly in antimicrobial or pesticidal contexts. This compound is of interest due to its potential as a building block for further derivatization in drug discovery or crop protection formulations. Its well-defined structure allows for precise synthetic modifications, facilitating structure-activity relationship studies. Proper handling requires standard laboratory precautions due to its reactive functional groups.
4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride structure
1803595-34-7 structure
Product Name:4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride
CAS No:1803595-34-7
MF:
MW:
MDL:MFCD28954289
CID:4617056
PubChem ID:119031855
Update Time:2025-10-29

4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Chlorophenoxymethyl)-1,3-thiazol-2-amine Hydrochloride
    • 4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride
    • MDL: MFCD28954289

4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride Pricemore >>

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Additional information on 4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride

Comprehensive Overview of 4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride (CAS No. 1803595-34-7)

The compound 4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride (CAS No. 1803595-34-7) is a specialized thiazole derivative with significant potential in pharmaceutical and agrochemical research. Its molecular structure features a chlorophenoxymethyl group attached to a thiazol-2-amine core, which is protonated as a hydrochloride salt to enhance solubility and stability. This unique combination makes it a subject of interest for researchers exploring small molecule inhibitors, antimicrobial agents, and kinase modulation.

Recent trends in drug discovery highlight the growing demand for heterocyclic compounds like 4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride. Searches for "thiazole-based drug candidates 2024" or "chlorophenoxy derivatives in medicine" reflect its relevance. The compound’s structural versatility allows for modifications targeting inflammatory pathways or metabolic disorders, aligning with current focus areas such as personalized medicine and multi-target therapeutics.

In agrochemical applications, this compound’s chlorophenoxy moiety suggests potential as a plant growth regulator or pesticide intermediate. Queries like "thiazole derivatives in crop protection" underscore its agricultural value. Its hydrochloride form ensures improved bioavailability, a critical factor in formulations. Researchers are also investigating its role in sustainable chemistry, particularly in reducing environmental persistence compared to traditional phenoxy herbicides.

Synthetic routes to CAS 1803595-34-7 typically involve nucleophilic substitution of 4-chlorophenol with a thiazole precursor, followed by amine protection and salt formation. Analytical techniques such as HPLC purity analysis and NMR spectroscopy confirm its identity. The compound’s crystalline properties and stoichiometric stability make it suitable for high-throughput screening platforms, addressing the need for reproducible bioassays in drug development.

From a commercial perspective, 4-(4-chlorophenoxymethyl)-1,3-thiazol-2-amine hydrochloride caters to niche markets in contract research organizations (CROs) and fine chemical suppliers. Its patent landscape reveals applications in oncological targets and CNS disorders, though non-infringing uses remain open for exploration. Storage recommendations emphasize desiccated conditions below 25°C to maintain its hydrolytic stability.

Emerging discussions on AI-driven molecular design frequently cite thiazole scaffolds like this compound as templates for virtual screening. Its QSAR parameters (e.g., LogP ~2.1) balance lipophilicity and solubility, a key consideration in lead optimization. Future directions may explore its nanocarrier conjugation for enhanced targeted delivery, responding to the rise of nanomedicine queries in scientific literature.

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